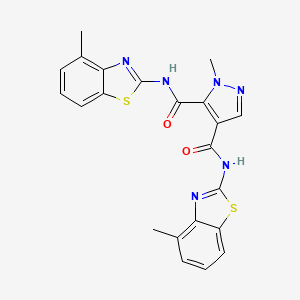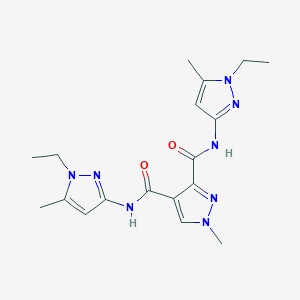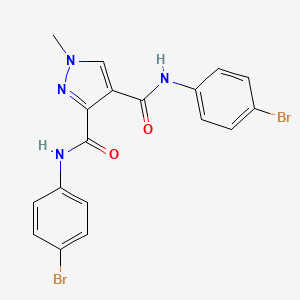![molecular formula C18H24N8O2 B4374101 N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE](/img/structure/B4374101.png)
N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Vue d'ensemble
Description
N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or acetonitrile to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate pyrazole derivatives followed by their functionalization and coupling to form the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-carboxamide: A simpler derivative with fewer pyrazole rings.
N,N’-bis(1H-pyrazol-4-yl)methyl-1H-pyrazole-3,4-dicarboxamide: Lacks the dimethyl substitutions on the pyrazole rings.
Uniqueness
N,N’-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its multiple pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-N,4-N-bis[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2/c1-11-13(8-21-25(11)4)6-19-17(27)15-10-24(3)23-16(15)18(28)20-7-14-9-22-26(5)12(14)2/h8-10H,6-7H2,1-5H3,(H,19,27)(H,20,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGLFWKBPKEXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CN(N=C2C(=O)NCC3=C(N(N=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide](/img/structure/B4374019.png)
![1-[3-(2,3-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374025.png)
![1-[3-(4-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374035.png)
![N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374037.png)
![1-[3-(2,4-DIFLUOROANILINO)-3-OXOPROPYL]-N~3~-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374051.png)
![N~3~-(5-BROMO-2-PYRIDYL)-1-{3-[(5-BROMO-2-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374053.png)
![3-chloro-5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4374067.png)
![1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374079.png)

![N-(4-fluoro-2-methylphenyl)-1-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4374087.png)




